molecular formula C16H22N4O4 B4968182 2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B4968182
M. Wt: 334.37 g/mol
InChI Key: CGUAXRBXSAIPLY-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features both morpholine and piperazine rings The presence of a nitrophenyl group adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.

    Synthesis of the Piperazine Ring: This involves the reaction of ethylenediamine with diethylene glycol.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reactions: The morpholine and piperazine rings are coupled with the nitrophenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions where the morpholine ring is oxidized to form a morpholine N-oxide.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Reduction Products: Aminophenyl derivatives.

    Oxidation Products: Morpholine N-oxides.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets:

    Receptor Binding: The compound can bind to neurotransmitter receptors in the brain, modulating their activity.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(MORPHOLIN-4-YL)-1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    2-(MORPHOLIN-4-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Contains a methoxyphenyl group instead of a nitrophenyl group.

Properties

IUPAC Name

2-morpholin-4-yl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c21-16(13-17-9-11-24-12-10-17)19-7-5-18(6-8-19)14-1-3-15(4-2-14)20(22)23/h1-4H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUAXRBXSAIPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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